N-methyl-N-(oxolan-3-yl)-1-[[2-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide
Overview
Description
N-methyl-N-(oxolan-3-yl)-1-[[2-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide is a synthetic compound characterized by its unique chemical structure, which includes a triazole ring, a trifluoromethyl group, and an oxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(oxolan-3-yl)-1-[[2-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. . The oxolane moiety is often introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(oxolan-3-yl)-1-[[2-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxolane moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-methyl-N-(oxolan-3-yl)-1-[[2-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-methyl-N-(oxolan-3-yl)-1-[[2-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The triazole ring can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(oxolan-3-yl)-1-[[2-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide: Unique due to its specific combination of functional groups.
Trifluoromethyl phenyl sulfone: Similar in having a trifluoromethyl group but differs in its overall structure and reactivity.
Pyridinium salts: Share some structural similarities but differ in their applications and reactivity.
Uniqueness
This compound stands out due to its unique combination of a triazole ring, trifluoromethyl group, and oxolane moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-methyl-N-(oxolan-3-yl)-1-[[2-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2/c1-22(12-6-7-25-10-12)15(24)14-9-23(21-20-14)8-11-4-2-3-5-13(11)16(17,18)19/h2-5,9,12H,6-8,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAOOUWNHXVANY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOC1)C(=O)C2=CN(N=N2)CC3=CC=CC=C3C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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